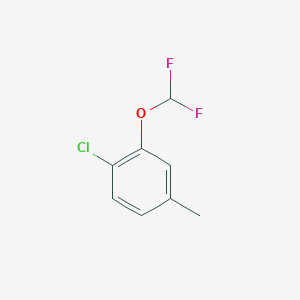

1-Chloro-2-(difluoromethoxy)-4-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chloro- and fluoro-substituted benzene derivatives can involve various methods. For instance, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Another example is the preparation of high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride to direct fluorine substitution to the ortho and para positions of the aryl ring . These methods highlight the importance of selective substitution reactions and the use of directing groups in the synthesis of chloro- and fluoro-substituted benzenes.

Molecular Structure Analysis

The molecular structure of fluoroaromatic compounds can be influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with layers held by bifurcated C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . This suggests that the introduction of fluorine atoms can lead to significant changes in the molecular geometry and intermolecular interactions of benzene derivatives.

Chemical Reactions Analysis

Fluorine-containing, electron-withdrawing substituents can activate halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene . Additionally, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase involves the formation of a cation radical, which can mediate further oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and fluoro-substituted benzenes can vary widely. For example, the synthesis of 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene demonstrates the reactivity of chloropentafluorobenzene with chlorine trifluoride, leading to the formation of both liquid and solid compounds . The presence of fluorine atoms can also influence the volatility, reactivity, and solubility of these compounds.

科学的研究の応用

Chemical Thermodynamics

- The study of isomerization equilibria in isopropylchlorobenzenes, including compounds similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, provides insights into the enthalpy and entropy changes associated with these reactions. This research is crucial for understanding the thermodynamic properties of such compounds (Nesterova et al., 1985).

Environmental Chemistry

- Research on the electrochemical reduction of methyl triclosan, a compound structurally related to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, highlights its behavior as an environmental pollutant and investigates methods for its degradation (Peverly et al., 2014).

Electrochemistry

- Electrochemical fluorination studies involving halobenzenes similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene provide insights into the reaction mechanisms and by-products of such processes, which are relevant for industrial applications (Horio et al., 1996).

Polymer Science

- The exploration of magnetic molecularly imprinted polymer particles, including the analysis of compounds like 1-chloro-2,4-dinitrobenzene, extends to the field of polymer science for sensing applications (Ruiz-Córdova et al., 2018).

Organic Synthesis

- Research on the synthesis of high-purity 1-chloro-2,6-difluorobenzene, a compound related to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, sheds light on the methodologies for producing high-purity compounds for use in pharmaceutical and agricultural applications (Moore, 2003).

Photophysics

- Studies on ferrocenylazobenzenes, which include structural elements similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, contribute to understanding the isomerization behavior under various stimuli, important in photophysics (Sakamoto et al., 2005).

Safety And Hazards

Specific safety and hazard information for 1-Chloro-2-(difluoromethoxy)-4-methylbenzene is not readily available. However, similar compounds may cause drowsiness or dizziness5. They may also be fatal if swallowed and enter the airways6.

将来の方向性

The future directions for research on 1-Chloro-2-(difluoromethoxy)-4-methylbenzene and similar compounds could involve further exploration of their synthesis, properties, and potential applications. As these compounds contain fluorine, they may have potential uses in pharmaceuticals and agrochemicals due to the unique properties of fluorine2.

特性

IUPAC Name |

1-chloro-2-(difluoromethoxy)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQWWFRWHKYEAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(difluoromethoxy)-4-methylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone](/img/structure/B1359624.png)

![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)